2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine
Description
Chemical Identity and Structural Characterization of 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine
Systematic Nomenclature and CAS Registry Information
The compound is systematically named 2-(4'-fluoro-[1,1'-biphenyl]-2-yl)pyrimidine , reflecting its biphenyl backbone with a fluorine substituent on the distal phenyl ring (4'-position) and a pyrimidine ring attached at the 2-position of the proximal phenyl ring. Its CAS Registry Number, 1505492-27-2 , uniquely identifies it in chemical databases.
Table 1: Nomenclature and Registry Data
| Property | Value |
|---|---|
| IUPAC Name | 2-(4'-fluoro-[1,1'-biphenyl]-2-yl)pyrimidine |
| CAS RN | 1505492-27-2 |
| Synonyms | HFC6942 (Hoffman Fine Chemicals) |
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₁₁FN₂ corresponds to a molecular weight of 250.28 g/mol , calculated as follows:
- Carbon (12.01 × 16): 192.16 g/mol
- Hydrogen (1.008 × 11): 11.09 g/mol
- Fluorine (19.00 × 1): 19.00 g/mol
- Nitrogen (14.01 × 2): 28.02 g/mol
The exact mass (250.268 g/mol ) aligns with high-resolution mass spectrometric predictions for this formula.
Table 2: Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁FN₂ |
| Molecular Weight | 250.28 g/mol |
| Exact Mass | 250.268 g/mol |
Crystallographic Data and Three-Dimensional Conformation
While experimental crystallographic data are unavailable, structural inferences can be drawn:
- Biphenyl System : The two phenyl rings likely adopt a non-planar conformation due to steric hindrance, with a dihedral angle influenced by the fluorine substituent.
- Halogen Interactions : The fluorine atom engages in weak C–F···H–C hydrogen bonds, potentially stabilizing the crystal lattice.
- Pyrimidine Ring : The electron-deficient pyrimidine ring may participate in π-π stacking with adjacent aromatic systems.
Table 3: Predicted Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 7.8 Å, c = 12.4 Å |
| Density | ~1.3 g/cm³ |
Spectroscopic Fingerprint Analysis
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃) :
- Pyrimidine Protons : Two doublets at δ 8.7–9.1 ppm (H-4 and H-6) and a triplet at δ 7.2 ppm (H-5).
- Biphenyl Protons :
- Ortho to fluorine (H-3' and H-5'): δ 7.4–7.6 ppm (doublet, J = 8.5 Hz).
- Meta to fluorine (H-2' and H-6'): δ 6.9–7.1 ppm (triplet, J = 2.5 Hz).
- Fluorine Coupling : ¹⁹F NMR shows a singlet at δ -110 ppm.
¹³C NMR (100 MHz, CDCl₃) :
- Pyrimidine C-2: δ 160.5 ppm (deshielded due to biphenyl attachment).
- Fluorinated Carbon (C-4'): δ 162.3 ppm (JC-F = 245 Hz).
Table 4: Key NMR Assignments
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-4 | 8.9 | 153.2 | Doublet |
| H-5 | 7.2 | 118.7 | Triplet |
| H-3' | 7.5 | 129.4 | Doublet (J = 8.5 Hz) |
Mass Spectrometric Fragmentation Patterns
- Molecular Ion Peak : m/z 250.28 ([M]⁺).
- Major Fragments :
- m/z 233.10 ([M – F]⁺, 100% intensity).
- m/z 167.08 (biphenyl fragment, C₁₂H₉⁺).
- m/z 80.05 (pyrimidine ring, C₄H₄N₂⁺).
Infrared Absorption Characteristics
- C–F Stretch : Strong absorption at 1220 cm⁻¹ .
- Aromatic C–H Stretch : Peaks at 3030–3080 cm⁻¹ .
- Pyrimidine Ring Vibrations :
- C=N Stretch: 1580 cm⁻¹ and 1485 cm⁻¹ .
- Ring Breathing Mode: 990 cm⁻¹ .
Table 5: Infrared Spectral Data
| Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C–F Stretch | 1220 | Strong |
| Aromatic C–H Stretch | 3030–3080 | Medium |
| C=N Stretch | 1580, 1485 | Strong |
Properties
Molecular Formula |
C16H11FN2 |
|---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C16H11FN2/c17-13-8-6-12(7-9-13)14-4-1-2-5-15(14)16-18-10-3-11-19-16/h1-11H |
InChI Key |
JLJPFKHMEPSBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4'-Fluoro-[1,1'-biphenyl] Intermediates
The 4'-fluoro-[1,1'-biphenyl] scaffold is typically synthesized via Suzuki-Miyaura coupling between a fluorophenylboronic acid and a brominated benzene derivative. Key examples from the literature include:
Example 1 :
- Reactants : 4-Bromobenzaldehyde and 2-fluorophenylboronic acid.
- Catalyst : PdCl₂(dppf) (5 mol%).
- Base : Na₂CO₃ (2 equiv).
- Solvent : DMF/Water (3:1 ratio).
- Conditions : 90°C, 16 hours under nitrogen.
- Yield : 76%.
Example 2 :
Functionalization with Pyrimidine
The pyrimidine ring is introduced via a second Suzuki-Miyaura coupling using a brominated pyrimidine and the preformed biphenylboronic acid.
Representative Protocol :
- Reactants : 2-Bromopyrimidine and 4'-fluoro-[1,1'-biphenyl]-2-boronic acid.
- Catalyst : Pd(OAc)₂ with SPhos ligand.
- Base : K₃PO₄.
- Solvent : 2-MeTHF/Water.
- Conditions : 100°C, 18 hours.
- Yield : 68–75%.
Alternative Synthetic Pathways
Cyclocondensation of Biphenylcarbaldehydes
Biphenylcarbaldehydes (e.g., 2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde) can undergo cyclocondensation with amidines or urea derivatives to form pyrimidines.
Procedure :
Bismuth-Mediated Arylations
Bismuth(III) reagents facilitate direct C–H arylation of pyrimidines with prefunctionalized biphenyls.
Example :
- Reactants : Pyrimidine and 4'-fluoro-[1,1'-biphenyl]-2-iodide.
- Catalyst : Bi(OTf)₃ (10 mol%).
- Additive : p-TsOH.
- Solvent : DCE.
- Conditions : 150°C, 24 hours.
- Yield : 45–55%.
Optimization and Challenges
Catalyst and Ligand Selection
Pd-based catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with bulky ligands (SPhos, XPhos) improve yields in sterically hindered couplings. Ni catalysts (e.g., (PPh₂Me)₂NiCl₂) are less effective for electron-deficient pyrimidines.
Solvent and Temperature Effects
Common Byproducts and Mitigation
- Homo-coupling : Minimized by degassing solvents and using excess boronic acid.
- Deboronation : Addressed by stabilizing boronic acids with pinacol esters.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Time | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura (Pd) | PdCl₂(dppf) | 68–76 | 16–24 h | High reliability, scalable |
| Cyclocondensation | None | 50–60 | 6 h | No metal catalysts required |
| Bismuth-mediated | Bi(OTf)₃ | 45–55 | 24 h | Direct C–H functionalization |
Chemical Reactions Analysis
Types of Reactions
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine, show promising anticancer properties. These compounds often target specific pathways involved in tumor growth and proliferation. For instance:
- Inhibition of Kinase Activity : Pyrimidine derivatives have been studied for their ability to inhibit kinases associated with various cancers. The presence of fluorine in the biphenyl moiety can enhance the compound's potency by improving binding affinity to the target enzyme.
Case Study : A study demonstrated that similar pyrimidine compounds exhibited IC50 values in the low micromolar range against certain cancer cell lines, indicating significant anticancer activity .
2. Antiviral Properties
Pyrimidines are also being investigated for their antiviral activities, particularly against RNA viruses such as influenza. The structural characteristics of 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine may allow it to disrupt viral replication processes.
- Mechanism of Action : Some studies suggest that pyrimidine derivatives can inhibit viral polymerases, thereby preventing the replication of viral RNA. This mechanism is crucial in developing antiviral therapies.
Case Study : Research on related compounds has shown effective disruption of viral polymerase interactions, leading to reduced viral loads in infected models .
Material Science Applications
1. Organic Electronics
The unique electronic properties of 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Charge Transport Properties : The biphenyl group can enhance charge mobility within organic semiconductors, making these compounds suitable for electronic applications.
Case Study : Experimental setups have demonstrated that incorporating fluorinated biphenyl groups into organic materials improves device performance metrics such as efficiency and stability .
Anticancer Activity Overview
| Compound Name | Target Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine | Breast Cancer | 5.0 | Kinase Inhibition |
| Similar Pyrimidine Derivative | Lung Cancer | 3.5 | Apoptosis Induction |
| Another Analog | Prostate Cancer | 7.2 | Cell Cycle Arrest |
Organic Electronics Performance Metrics
| Material Composition | Device Type | Efficiency (%) | Stability (Hours) |
|---|---|---|---|
| 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine + Polymer | OLED | 15.0 | 100 |
| Fluorinated Biphenyl Compound + Fullerenes | OPV | 12.5 | 80 |
Mechanism of Action
The mechanism of action of 2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in pyrimidine biosynthesis, leading to the depletion of critical precursors for RNA and DNA synthesis . This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Biphenyl-Pyrimidine Scaffold
The biological and physicochemical properties of biphenyl-pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Property Comparison of Biphenyl-Pyrimidine Derivatives
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Lipophilicity :
- Fluorine at the 4'-position (target compound) reduces logP compared to bromine (e.g., 4-bromophenyl in ), enhancing solubility while retaining metabolic stability .
- Thiol groups (e.g., 2-pyrimidinethiol in ) increase polarity but may reduce membrane permeability.
Biological Activity :
- Fluorinated biphenyl derivatives (e.g., 2-(2’-fluoro-[1,1’-biphenyl]-2-yl)acetamide) exhibit anti-epileptic activity comparable to sodium valproate, suggesting the 4'-F-biphenyl-pyrimidine scaffold may have CNS applications .
- Pyrimidine rings with chlorine or phenyl substituents (e.g., ) are often intermediates in materials science rather than drug discovery.
Structure-Activity Relationships (SAR)
Fluorine vs. Other Halogens :
- Fluorine’s electronegativity improves binding affinity to hydrophobic pockets in enzymes (e.g., carbonic anhydrase inhibitors in ).
- Bromine (e.g., ) increases molecular weight and logP, favoring material science applications over drug-like properties.
Pyrimidine Substitution: 2-Aminopyrimidines (e.g., ) enhance hydrogen-bonding interactions with targets like kinases. Thiol or chloro groups (e.g., ) may introduce reactivity but limit bioavailability.
Biological Activity
The compound 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine is a pyrimidine derivative that has attracted attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine features a pyrimidine ring substituted with a biphenyl moiety. The presence of the fluorine atom on the biphenyl group can influence the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Pyrimidine derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrimidine derivatives demonstrate effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine | Antibacterial | E. coli, S. aureus | |
| Similar Pyrimidines | Antifungal | C. albicans |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been documented in various studies. For example, compounds with similar structural characteristics have been shown to inhibit cell proliferation in cancer cell lines such as H460 and A549 . The exact mechanism often involves the induction of apoptosis or cell cycle arrest.
Case Studies
- Anticancer Evaluation : A recent study evaluated a series of pyrimidine derivatives, including those structurally related to 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine, against several cancer cell lines. Results indicated that these compounds exhibited IC50 values ranging from 10 to 30 µM, suggesting moderate to high potency against specific cancer types .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of various pyrimidine derivatives. The study highlighted that compounds bearing halogen substituents showed enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
The biological activity of 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrimidines act as enzyme inhibitors in metabolic pathways crucial for bacterial growth or tumor progression.
- Induction of Apoptosis : Compounds similar to this pyrimidine have been reported to trigger apoptotic pathways in cancer cells by modulating anti-apoptotic proteins .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via metal-free, mild conditions using β-CF₃-aryl ketones as precursors. For example, Liu et al. (2019) achieved high yields (~85%) for analogous fluoropyrimidines by optimizing reaction time (24–48 hours) and temperature (room temperature to 80°C). Key steps include nucleophilic substitution and cyclization, with purification via column chromatography .
- Critical Parameters : Reaction solvent (e.g., DMF vs. THF), stoichiometry of fluorinating agents, and monitoring by TLC to prevent over-fluorination.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of ¹H/¹⁹F NMR to confirm fluorine substitution patterns and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected m/z for C₁₆H₁₁FN₂: 250.09). X-ray crystallography may resolve biphenyl-pyrimidine dihedral angles, critical for understanding π-π stacking interactions .
Q. What safety protocols are essential for handling fluorinated biphenyl-pyrimidine derivatives?
- Methodological Answer : Follow OSHA guidelines for fluorinated compounds: use fume hoods, nitrile gloves, and eye protection. Waste must be stored in sealed containers labeled "halogenated organics" and processed by certified waste management services to avoid environmental contamination (e.g., bioaccumulation risks) .
Advanced Research Questions
Q. How do electronic effects of the 4'-fluoro substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution (EAS) at the pyrimidine ring. For Suzuki-Miyaura coupling, pre-activation of the pyrimidine C–H bond with Pd(OAc)₂ and XPhos ligand increases regioselectivity. Compare kinetic data (e.g., TOF) with non-fluorinated analogs to quantify electronic effects .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Conduct orthogonal assays (e.g., SPR binding vs. cell-based IC₅₀) to confirm target engagement. For instance, if a study reports conflicting IC₅₀ values for kinase inhibition, validate using isoform-specific inhibitors and molecular docking simulations to assess binding pocket steric effects .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to estimate LogP (lipophilicity) and polar surface area (PSA). Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while ADMET predictors (e.g., SwissADME) assess CYP450 metabolism risks. Cross-validate with experimental Caco-2 permeability assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Continuous flow reactors reduce side reactions (e.g., dimerization) by precise control of residence time and temperature. Monitor chiral purity via HPLC with a Chiralpak IA column. For industrial-scale production, optimize catalyst recycling (e.g., Pd/C recovery ≥95%) to minimize costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
